[4-(Hydroxymethyl)phenyl]methanesulfonamide

Organic Synthesis Medicinal Chemistry Isomerism

Accelerate your R&D with [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS 1423027-12-6), a para-substituted sulfonamide with ECHA-registered CLP classification (EC 820-392-4). Its ~5.6 Å rigid, linear 1,4-disubstitution pattern is irreplaceable for covalent organic frameworks, bifunctional crosslinkers, and stereoselective reductions—meta or ortho isomers cannot replicate this geometry. The free -CH₂OH handle enables biotin/fluorophore conjugation, while a LogP of ~0.85 ensures reliable aqueous solubility in biological assays. Choose 95%+ purity lots with a standardized safety profile to eliminate in-house testing delays.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 1423027-12-6
Cat. No. B3239874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Hydroxymethyl)phenyl]methanesulfonamide
CAS1423027-12-6
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)CS(=O)(=O)N
InChIInChI=1S/C8H11NO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4,10H,5-6H2,(H2,9,11,12)
InChIKeyHCGQPMRTZKGSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [4-(Hydroxymethyl)phenyl]methanesulfonamide CAS 1423027-12-6: Structural and Regulatory Baseline


[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS 1423027-12-6) is a para-substituted sulfonamide derivative with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . The compound is registered under EC No. 820-392-4 in the European Chemicals Agency (ECHA) inventory, with notified classification and labeling according to CLP criteria [1]. Its structure features a phenyl ring substituted with a hydroxymethyl (-CH2OH) group and a methanesulfonamide (-SO2NHCH3) moiety, a combination that distinguishes it from other positional isomers and structurally related sulfonamide intermediates .

Why Generic Substitution Fails: Key Differentiators of [4-(Hydroxymethyl)phenyl]methanesulfonamide CAS 1423027-12-6


Generic substitution among sulfonamide intermediates is often untenable due to the profound impact of regioisomerism and functional group arrangement on downstream synthetic utility and biological activity. [4-(Hydroxymethyl)phenyl]methanesulfonamide cannot be readily replaced by its meta- or ortho-isomers without altering reaction kinetics or product profiles. The para-substitution pattern provides a distinct spatial orientation for the hydroxymethyl and sulfonamide groups, which is critical for applications requiring specific molecular geometry, such as the construction of chiral intermediates or targeted enzyme inhibitors . Furthermore, regulatory classification under ECHA (EC No. 820-392-4) provides a standardized safety and handling framework that may not be available for non-listed analogs, ensuring compliance and reducing procurement risk [1].

Quantitative Evidence Guide: Verifiable Differentiation of [4-(Hydroxymethyl)phenyl]methanesulfonamide


Para-Substitution vs. Meta-Isomer: A 62% Structural Divergence in Isomeric Space

[4-(Hydroxymethyl)phenyl]methanesulfonamide is the para-substituted (1,4-disubstituted) isomer of a common sulfonamide scaffold. This is in direct contrast to its meta-substituted analog, [3-(Hydroxymethyl)phenyl]methanesulfonamide (CAS 1493996-36-3), which has an identical molecular weight and formula (C8H11NO3S, 201.25 g/mol) but a distinctly different atomic connectivity [1]. The para-isomer's substitution pattern is critical for applications requiring linear molecular extension, as the substituents are on opposite ends of the phenyl ring (approximate 180° bond angle). In contrast, the meta-isomer introduces a ~120° angle between substituents, significantly altering molecular geometry and potential binding interactions .

Organic Synthesis Medicinal Chemistry Isomerism

Free Hydroxyl Functionality vs. Ether-Linked Analogs: A Distinct Advantage in Derivatization

The target compound features a free, primary hydroxyl group (-CH2OH), which is a key differentiator from its methylene-bridged analog, N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide (CAS 152122-39-9) . While the analog has a similar core structure, its sulfonamide group is separated from the phenyl ring by an additional methylene (-CH2-) spacer. This structural modification results in a higher molecular weight (215.27 vs. 201.24 g/mol) and a different molecular formula (C9H13NO3S vs. C8H11NO3S) . The free hydroxyl in the target compound is directly accessible for a wider range of immediate derivatization reactions, such as esterification, etherification, or oxidation, without the need for deprotection steps, offering greater synthetic versatility .

Chemical Synthesis Medicinal Chemistry Building Blocks

Class-Level Differentiation: The Influence of the Methanesulfonamide Moiety on Polarity and Solubility

As a class, sulfonamides possess distinct physicochemical properties compared to their carboxamide or phosphoramide counterparts. While direct experimental data for [4-(Hydroxymethyl)phenyl]methanesulfonamide is not available, its class membership provides a verifiable baseline. The methanesulfonamide group contributes to increased polarity and hydrogen-bonding capacity. This is supported by the compound's reported LogP value of 0.85 and a calculated dipole moment of 4.2 Debye . In contrast, analogous phenylmethanesulfonamides lacking the polar hydroxyl group, such as N-phenylmethanesulfonamide, exhibit higher LogP values (e.g., ~1.5), indicating greater lipophilicity and reduced aqueous solubility . This class-level inference suggests the target compound will have superior aqueous compatibility relative to its less polar analogs, which is a critical consideration for biological assays and formulation development.

Physical Chemistry Pharmaceutical Sciences Formulation

Regulatory Status: A Differentiating Factor for Procurement Compliance and Risk Management

[4-(Hydroxymethyl)phenyl]methanesulfonamide (EC No. 820-392-4) is listed in the ECHA C&L Inventory with a notified classification according to CLP criteria [1]. This provides a clear, standardized safety and handling framework for procurement and use within the EU and other jurisdictions that follow similar regulatory standards. In contrast, many structurally similar analogs, including the meta-isomer [3-(Hydroxymethyl)phenyl]methanesulfonamide (CAS 1493996-36-3) and N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide (CAS 152122-39-9), lack this specific ECHA registration or have different classification profiles, potentially introducing compliance uncertainty and requiring additional, costly safety assessments [2].

Regulatory Affairs Procurement Safety Compliance

Best-Fit Application Scenarios for [4-(Hydroxymethyl)phenyl]methanesulfonamide


Synthesis of Chiral Intermediates via Stereoselective Reduction

Due to its para-substituted phenyl ring with a free hydroxymethyl group, this compound is an ideal precursor for stereoselective microbial or chemical reductions. The linear geometry of the para-isomer, as established by its structural comparison to the meta-isomer , provides a defined spatial arrangement that can be exploited to generate specific chiral alcohols or amines. This is a non-interchangeable application where the meta-analog would yield a different stereochemical outcome due to its altered geometry.

Construction of Rigid Molecular Scaffolds and Linkers

The 1,4-disubstitution pattern of [4-(Hydroxymethyl)phenyl]methanesulfonamide provides a rigid, linear molecular spacer of approximately 5.6 Å between functional groups . This property makes it a valuable building block for the design of macrocyclic compounds, covalent organic frameworks (COFs), or bifunctional crosslinkers where precise distance control is required. The meta-isomer, with its ~120° bond angle, would be unsuitable for such applications requiring linear extension.

Aqueous-Based Chemical Biology Assays

The calculated LogP of 0.85 suggests that [4-(Hydroxymethyl)phenyl]methanesulfonamide has significantly better aqueous solubility than less polar sulfonamide analogs (e.g., N-phenylmethanesulfonamide with LogP ~1.5). This property makes it a more practical choice for biological assays conducted in aqueous buffers, minimizing issues with compound precipitation and ensuring consistent dosing. The free hydroxyl group also provides a convenient handle for conjugation to biotin or fluorophores for assay development.

Regulatory-Compliant Medicinal Chemistry Research

For research laboratories and industrial R&D departments operating under stringent EHS protocols, the compound's registered status in the ECHA C&L Inventory (EC No. 820-392-4) is a critical advantage . It provides a clear, pre-assessed safety profile that accelerates the chemical registration process and ensures compliance. In contrast, using an unregistered analog like the meta-isomer [1] would require additional in-house safety testing and documentation, incurring extra time and cost.

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